molecular formula C17H25NO2 B12281742 (R)-N-Cbz-2,6-dimethyl-5-hepten-1-amine

(R)-N-Cbz-2,6-dimethyl-5-hepten-1-amine

Cat. No.: B12281742
M. Wt: 275.4 g/mol
InChI Key: ABJFNMOONXWQRI-UHFFFAOYSA-N
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Description

®-N-Cbz-2,6-dimethyl-5-hepten-1-amine is a chiral amine compound that features a benzyl carbamate (Cbz) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Cbz-2,6-dimethyl-5-hepten-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2,6-dimethyl-5-hepten-1-ol.

    Protection: The hydroxyl group of the precursor is protected using a benzyl chloroformate (Cbz-Cl) reagent under basic conditions to form the corresponding carbamate.

    Amination: The protected intermediate is then subjected to amination reactions using appropriate amine sources and catalysts to introduce the amine functionality.

Industrial Production Methods

Industrial production of ®-N-Cbz-2,6-dimethyl-5-hepten-1-amine may involve optimized large-scale synthesis protocols that ensure high yield and purity. These methods often include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-N-Cbz-2,6-dimethyl-5-hepten-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace the Cbz protecting group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl chloroformate (Cbz-Cl), various nucleophiles

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Functionalized derivatives with different protecting groups

Scientific Research Applications

®-N-Cbz-2,6-dimethyl-5-hepten-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral intermediates.

    Biology: Employed in the development of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-N-Cbz-2,6-dimethyl-5-hepten-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, influencing biochemical processes by binding to active sites or altering receptor activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-N-Boc-2,6-dimethyl-5-hepten-1-amine: Similar structure with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.

    (S)-N-Cbz-2,6-dimethyl-5-hepten-1-amine: Enantiomer of the compound with opposite chirality.

    ®-N-Cbz-2,6-dimethyl-5-heptan-1-amine: Similar structure but with a saturated heptane chain instead of a heptene chain.

Uniqueness

®-N-Cbz-2,6-dimethyl-5-hepten-1-amine is unique due to its specific chiral configuration and the presence of the Cbz protecting group, which provides stability and selectivity in various chemical reactions. Its structural features make it a valuable intermediate in the synthesis of complex molecules and potential pharmaceutical agents.

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

benzyl N-(2,6-dimethylhept-5-enyl)carbamate

InChI

InChI=1S/C17H25NO2/c1-14(2)8-7-9-15(3)12-18-17(19)20-13-16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3,(H,18,19)

InChI Key

ABJFNMOONXWQRI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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